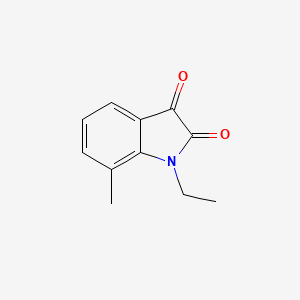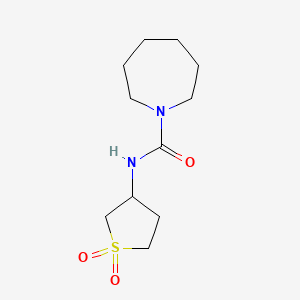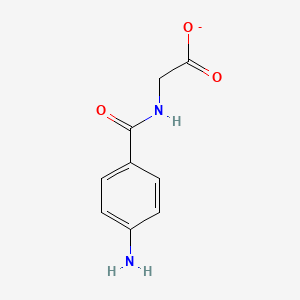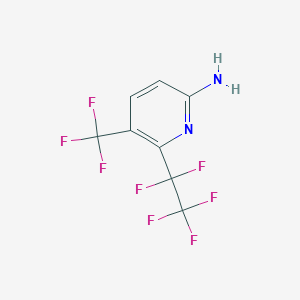
1-ethyl-7-methyl-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-7-methyl-1H-indole-2,3-dione is a heterocyclic compound with the following chemical formula:
C9H7NO2
. It belongs to the indole family, which is a significant class of compounds found in natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological activities.Méthodes De Préparation
Synthetic Routes: Several synthetic methods exist for preparing 1-ethyl-7-methyl-1H-indole-2,3-dione. One common approach is the Fischer indole synthesis, which involves the reaction of a cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst . The resulting tricyclic indole can then be further modified to obtain the desired compound.
Industrial Production: While specific industrial production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes are crucial for industrial applications.
Analyse Des Réactions Chimiques
1-Ethyl-7-methyl-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: Oxidative transformations can lead to the formation of new functional groups.
Reduction: Reduction reactions may yield saturated derivatives.
Substitution: Substituents can be introduced at different positions on the indole ring.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the carbonyl group.
Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be employed.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to predict the major products accurately.
Applications De Recherche Scientifique
1-Ethyl-7-methyl-1H-indole-2,3-dione finds applications in:
Medicine: Investigating its potential as a drug candidate due to its indole scaffold.
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Mécanisme D'action
The exact mechanism by which 1-ethyl-7-methyl-1H-indole-2,3-dione exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Ethyl-7-methyl-1H-indole-2,3-dione can be compared with other indole derivatives, emphasizing its unique features. Similar compounds include indole-3-acetic acid, which acts as a plant hormone .
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-ethyl-7-methylindole-2,3-dione |
InChI |
InChI=1S/C11H11NO2/c1-3-12-9-7(2)5-4-6-8(9)10(13)11(12)14/h4-6H,3H2,1-2H3 |
Clé InChI |
CZJDGMHPYAMRDF-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC=C2C(=O)C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12119963.png)
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)

![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)


![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)

![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)
![(2Z,5Z)-2-[(3-bromophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B12120054.png)
